N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine
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Overview
Description
N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine is a complex organophosphorus compound It is characterized by the presence of both diethoxyphosphoryl and dipropoxyphosphorylsulfanyl groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine typically involves the reaction of diethyl hydrogen phosphate with hexamethyltriaminophosphine, followed by oxidation to form hexamethyltriaminodibromophosphorane. This intermediate is then ionized in solution to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphoryl and sulfanyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
Scientific Research Applications
N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl and sulfanyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-diethoxyphosphoryl-2-[methoxy(propoxy)phosphoryl]sulfanylethanamine: This compound has a similar structure but with a methoxy group instead of a dipropoxy group.
Other phosphoramidates: Compounds with similar P-N linkages and varying substituents on the phosphorus and nitrogen atoms.
Uniqueness
N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine is unique due to its specific combination of diethoxyphosphoryl and dipropoxyphosphorylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
23497-22-5 |
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Molecular Formula |
C12H29NO6P2S |
Molecular Weight |
377.38 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine |
InChI |
InChI=1S/C12H29NO6P2S/c1-5-10-18-21(15,19-11-6-2)22-12-9-13-20(14,16-7-3)17-8-4/h5-12H2,1-4H3,(H,13,14) |
InChI Key |
PZCWOKOUJRPOLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCCC)SCCNP(=O)(OCC)OCC |
Origin of Product |
United States |
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